molecular formula C16H15N3O2S B5738595 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5738595
M. Wt: 313.4 g/mol
InChI Key: IIPZTZZNHJALBK-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class. This category of compounds is known for a wide range of biological activities, which has prompted significant interest in their synthesis and chemical characterization.

Synthesis Analysis

The synthesis of 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, demonstrating the versatile nature of triazole compounds. For instance, a related compound was synthesized through a multistep reaction starting from 3,4-dimethoxybenzoylthiosemicarbazide, showcasing the structural diversity achievable within this class (Labanauskas et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been found to inhibit bacterial RNA polymerase .

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-8-9-13(14(10-12)21-2)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPZTZZNHJALBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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